molecular formula C13H14N4O3S B2716905 (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone CAS No. 2034489-59-1

(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone

Cat. No.: B2716905
CAS No.: 2034489-59-1
M. Wt: 306.34
InChI Key: RBUKBVFHGUBPJQ-UHFFFAOYSA-N
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Description

(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfonyl group, an azetidine ring, and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone typically involves multiple steps, starting with the preparation of the individual building blocks, followed by their sequential coupling. The key steps include:

    Preparation of 1-methyl-1H-imidazole-2-sulfonyl chloride: This can be achieved by reacting 1-methyl-1H-imidazole with chlorosulfonic acid under controlled conditions.

    Formation of azetidine intermediate: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling reactions: The final compound is obtained by coupling the imidazole-sulfonyl chloride with the azetidine intermediate and subsequently attaching the pyridine moiety through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols.

Scientific Research Applications

(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone has several scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: Due to its potential biological activities, it is being investigated for its therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The sulfonyl group can form strong hydrogen bonds with amino acid residues, enhancing binding affinity. The azetidine and pyridine rings contribute to the overall stability and specificity of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone: Similar structure but with a different position of the pyridine ring.

    (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(pyridin-4-yl)methanone: Another positional isomer with the pyridine ring in the 4-position.

Uniqueness

The uniqueness of (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

IUPAC Name

[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-16-7-6-15-13(16)21(19,20)10-8-17(9-10)12(18)11-4-2-3-5-14-11/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUKBVFHGUBPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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